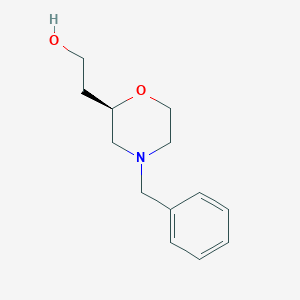
(R)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a morpholine ring substituted with a benzyl group and an ethan-1-ol moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The morpholine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Ethan-1-ol Moiety: This step involves the reaction of the benzylated morpholine with an appropriate ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Medicine
In medicinal chemistry, ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol could be explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-Benzylmorpholin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
®-2-(4-Benzylmorpholin-2-yl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
®-2-(4-Benzylmorpholin-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
Uniqueness
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is unique due to its specific combination of a morpholine ring, benzyl group, and ethan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-[(2R)-4-benzylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |
Clé InChI |
YVENDIOSKPJMLX-CYBMUJFWSA-N |
SMILES isomérique |
C1CO[C@@H](CN1CC2=CC=CC=C2)CCO |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


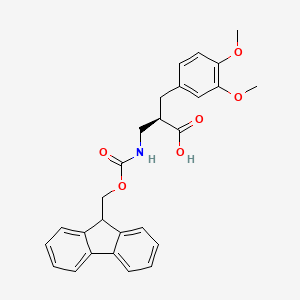
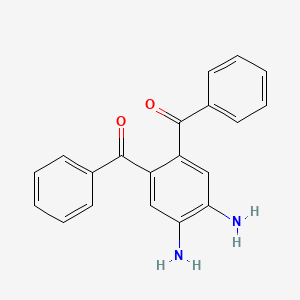
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)

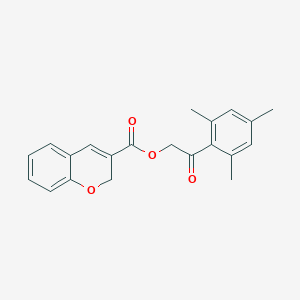
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

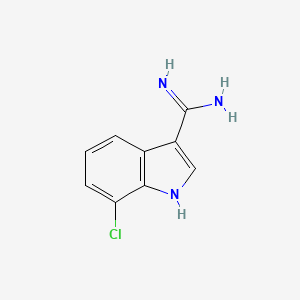

![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
